3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted with methyl groups at positions 3 and 4. The carboxamide moiety is linked via an ethyl chain to a 3-phenyl-1,2,4-oxadiazole ring. The 3,5-dimethyl groups likely improve metabolic stability by sterically hindering oxidative degradation. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems and heterocyclic recognition motifs.
Properties
CAS No. |
1018143-46-8 |
|---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-13-8-9-17-16(12-13)14(2)19(26-17)21(25)22-11-10-18-23-20(24-27-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
NTAOYWZLAOVIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and an appropriate dipolarophile.
Final Coupling: The final step involves coupling the oxadiazole-containing moiety with the benzofuran core under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are frequently employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and oxadiazole derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula for 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is .
Structural Features
The compound features:
- A benzofuran moiety, which is known for its pharmacological properties.
- A 1,2,4-oxadiazole ring that contributes to its biological activity.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Benzofuran | Aromatic compound with medicinal properties |
| 1,2,4-Oxadiazole | Heterocyclic structure associated with various biological activities |
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, various derivatives have been synthesized and tested against different cancer cell lines:
- In Vitro Studies : Compounds similar to 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide have shown cytotoxic effects against Glioblastoma cells. In one study, derivatives demonstrated apoptosis induction through DNA damage mechanisms .
Antibacterial Properties
The benzofuran scaffold is recognized for its antibacterial activity. Several studies have highlighted the efficacy of benzofuran derivatives against various bacterial strains:
- Case Study : A derivative of benzofuran was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations .
Antidiabetic Effects
Oxadiazole derivatives have also been explored for their antidiabetic potential:
- In Vivo Studies : Research involving genetically modified Drosophila melanogaster models indicated that certain oxadiazole compounds effectively reduced glucose levels and improved insulin sensitivity .
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Formation of oxadiazole from hydrazones |
| 2 | Alkylation | Introduction of the benzofuran moiety |
| 3 | Amide Formation | Coupling reaction to form the final compound |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to metal ions or other biomolecules, while the benzofuran core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with derivatives listed in , which include benzamide, pyridinecarboxamide, and thiophene-based analogs. Below is a detailed analysis of key structural and pharmacological distinctions:
Core Structural Variations
Key Observations:
- Benzofuran vs. Benzamide/Pyridine Cores : The benzofuran scaffold in the main compound offers greater planarity and rigidity compared to benzamide or pyridine cores in analogs (e.g., Compounds 15, 20). This may improve target engagement in hydrophobic binding pockets.
- Electron-Donating vs. Withdrawing Groups: The 3,5-dimethyl groups on the benzofuran (electron-donating) contrast with nitro or cyano groups in analogs (electron-withdrawing), which could influence electronic distribution and reactivity.
Functional Group Modifications
- Oxadiazole vs. Isoxazole/Thiazole : The 1,2,4-oxadiazole in the main compound provides a balanced electron distribution, whereas isoxazole (Compound 20) or thiazole (Compound 55, ) may alter dipole moments and hydrogen-bonding capacity.
- Linker Flexibility : The ethyl linker in the main compound is shared with analogs like Compound 45 , but the terminal oxadiazole-phenyl group introduces bulkiness that could affect solubility or steric interactions.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity : The main compound’s benzofuran and phenyl-oxadiazole likely elevate logP compared to pyridine-based analogs (e.g., Compound 20), favoring blood-brain barrier penetration but risking higher plasma protein binding.
- Metabolic Stability : Methyl groups at positions 3 and 5 may protect against CYP450-mediated oxidation, offering an advantage over nitro-containing analogs (e.g., Compound 20), which are prone to reduction reactions.
Research Findings and Implications
While direct pharmacological data for the main compound are unavailable, structural comparisons suggest:
- Target Selectivity : The phenyl-oxadiazole moiety may confer specificity toward serine/threonine kinases or G-protein-coupled receptors, diverging from thiophene-based analogs (e.g., Compound 15) that target viral proteases .
Biological Activity
3,5-Dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a carboxamide functional group and an oxadiazole moiety. Its molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃ |
| Molecular Weight | 297.309 g/mol |
| IUPAC Name | 3,5-Dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
Biological Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities, including:
- Anticancer Activity : Various studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For example, derivatives have been tested against multiple cancer cell lines with promising results. The presence of the oxadiazole moiety enhances the anticancer properties by interacting with specific molecular targets such as enzymes involved in cell proliferation and survival pathways .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide may exhibit anti-inflammatory properties through inhibition of inflammatory mediators .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. The structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring can interact with enzymes such as carbonic anhydrases and histone deacetylases (HDAC), potentially inhibiting their activity .
- Binding Affinity : The benzofuran structure enhances hydrophobic interactions and π–π stacking with target proteins, increasing binding affinity and specificity.
Case Studies
Several notable studies have explored the biological effects of related compounds:
- Anticancer Studies : A study on novel oxadiazole derivatives demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT29) with IC50 values in the low micromolar range. These findings highlight the potential of oxadiazole-containing compounds in cancer therapy .
- In Vivo Efficacy : In vivo studies on similar compounds have shown reduced tumor growth in animal models when treated with oxadiazole derivatives. This suggests that further development could lead to effective anticancer agents .
Comparison with Similar Compounds
A comparative analysis reveals that while many compounds exhibit similar biological activities, the unique combination of structural features in 3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide may provide enhanced efficacy:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 3,5-Dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide | Anticancer | TBD |
| Other Oxadiazole Derivatives | Anticancer | ~92.4 |
| Benzofuran Derivatives | Antimicrobial | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
